molecular formula C18H14FN5O2 B3443548 N-[4-[1-[(4-fluorophenyl)methyl]benzimidazol-2-yl]-1,2,5-oxadiazol-3-yl]acetamide

N-[4-[1-[(4-fluorophenyl)methyl]benzimidazol-2-yl]-1,2,5-oxadiazol-3-yl]acetamide

Cat. No.: B3443548
M. Wt: 351.3 g/mol
InChI Key: PLSFLWGUXBJMRC-UHFFFAOYSA-N
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Description

N-[4-[1-[(4-fluorophenyl)methyl]benzimidazol-2-yl]-1,2,5-oxadiazol-3-yl]acetamide is a complex organic compound that belongs to the class of benzimidazole derivatives This compound is characterized by the presence of a benzimidazole ring fused with an oxadiazole ring and a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-[1-[(4-fluorophenyl)methyl]benzimidazol-2-yl]-1,2,5-oxadiazol-3-yl]acetamide typically involves multiple steps:

    Formation of Benzimidazole Core: The initial step involves the synthesis of the benzimidazole core. This can be achieved by the condensation of o-phenylenediamine with an appropriate carboxylic acid or its derivatives under acidic conditions.

    Introduction of Fluorophenyl Group: The next step involves the introduction of the fluorophenyl group. This can be done through a nucleophilic substitution reaction where the benzimidazole core reacts with a fluorobenzyl halide in the presence of a base.

    Formation of Oxadiazole Ring: The oxadiazole ring is formed by cyclization of the intermediate product with a suitable reagent such as hydrazine or its derivatives.

    Acetylation: The final step involves the acetylation of the oxadiazole ring to form the desired compound. This can be achieved by reacting the intermediate with acetic anhydride or acetyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and reaction time, as well as using efficient purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can occur at the oxadiazole ring, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, especially at the fluorophenyl group and the benzimidazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Reagents like halides, alkylating agents, and acylating agents are used under basic or acidic conditions.

Major Products

    Oxidized Derivatives: Products with additional oxygen-containing functional groups.

    Reduced Derivatives: Products with hydrogenated oxadiazole rings.

    Substituted Derivatives: Products with various substituents on the fluorophenyl group or benzimidazole ring.

Scientific Research Applications

N-[4-[1-[(4-fluorophenyl)methyl]benzimidazol-2-yl]-1,2,5-oxadiazol-3-yl]acetamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antiviral, and anticancer agent due to its ability to interact with biological targets.

    Material Science: It is explored for its use in the development of advanced materials, such as organic semiconductors and light-emitting diodes.

    Biological Research: The compound is used as a probe to study various biological processes and pathways.

    Industrial Applications: It is investigated for its potential use in the synthesis of other complex organic molecules and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of N-[4-[1-[(4-fluorophenyl)methyl]benzimidazol-2-yl]-1,2,5-oxadiazol-3-yl]acetamide involves its interaction with specific molecular targets. The benzimidazole ring can bind to DNA and proteins, disrupting their normal function. The fluorophenyl group enhances the compound’s ability to penetrate cell membranes, increasing its bioavailability. The oxadiazole ring can interact with various enzymes, inhibiting their activity and leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole Derivatives: Compounds such as albendazole, mebendazole, and benomyl share the benzimidazole core structure.

    Oxadiazole Derivatives: Compounds like furazolidone and nitrofurazone contain the oxadiazole ring.

    Fluorophenyl Compounds: Compounds such as fluoxetine and fluticasone contain the fluorophenyl group.

Uniqueness

N-[4-[1-[(4-fluorophenyl)methyl]benzimidazol-2-yl]-1,2,5-oxadiazol-3-yl]acetamide is unique due to the combination of the benzimidazole, oxadiazole, and fluorophenyl moieties in a single molecule. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various scientific research applications.

Properties

IUPAC Name

N-[4-[1-[(4-fluorophenyl)methyl]benzimidazol-2-yl]-1,2,5-oxadiazol-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14FN5O2/c1-11(25)20-17-16(22-26-23-17)18-21-14-4-2-3-5-15(14)24(18)10-12-6-8-13(19)9-7-12/h2-9H,10H2,1H3,(H,20,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLSFLWGUXBJMRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NON=C1C2=NC3=CC=CC=C3N2CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[4-[1-[(4-fluorophenyl)methyl]benzimidazol-2-yl]-1,2,5-oxadiazol-3-yl]acetamide
Reactant of Route 2
N-[4-[1-[(4-fluorophenyl)methyl]benzimidazol-2-yl]-1,2,5-oxadiazol-3-yl]acetamide
Reactant of Route 3
N-[4-[1-[(4-fluorophenyl)methyl]benzimidazol-2-yl]-1,2,5-oxadiazol-3-yl]acetamide
Reactant of Route 4
N-[4-[1-[(4-fluorophenyl)methyl]benzimidazol-2-yl]-1,2,5-oxadiazol-3-yl]acetamide
Reactant of Route 5
N-[4-[1-[(4-fluorophenyl)methyl]benzimidazol-2-yl]-1,2,5-oxadiazol-3-yl]acetamide
Reactant of Route 6
Reactant of Route 6
N-[4-[1-[(4-fluorophenyl)methyl]benzimidazol-2-yl]-1,2,5-oxadiazol-3-yl]acetamide

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